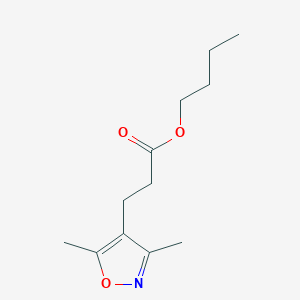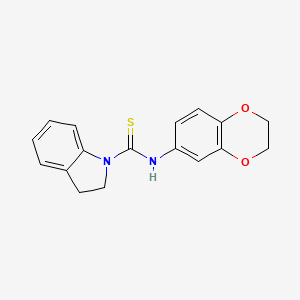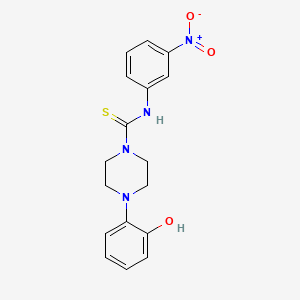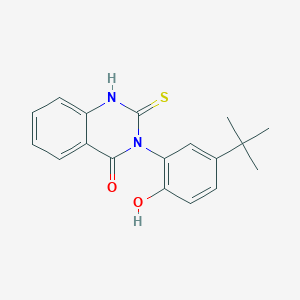![molecular formula C18H29NO B4846831 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine](/img/structure/B4846831.png)
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine
描述
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine exerts its effects by binding to the extracellular domain of TRPV1 and nAChR, leading to the opening of the ion channels and the influx of calcium ions into the cells. This, in turn, activates various downstream signaling pathways that mediate the physiological and biochemical effects of 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine.
Biochemical and Physiological Effects
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has been shown to induce calcium influx in various cell types, including neurons, immune cells, and cancer cells. It also activates the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception and inflammation. 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has been shown to produce analgesic effects in animal models of pain, and it has also been shown to reduce inflammation in models of arthritis and colitis.
实验室实验的优点和局限性
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has several advantages as a tool for scientific research. It is a selective agonist of TRPV1 and nAChR, which allows for the specific activation of these ion channels without affecting other receptors. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine also has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. It also has low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
Despite its potential applications, there is still much to be learned about the mechanisms of action and physiological effects of 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine. Future research could focus on investigating the role of TRPV1 and nAChR in various disease states, such as chronic pain, inflammation, and addiction. Additionally, further studies could explore the potential of 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine as a therapeutic agent for these conditions, as well as its potential as a tool for drug discovery and development.
科学研究应用
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to selectively activate the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the nicotinic acetylcholine receptor (nAChR) in vitro and in vivo. 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has also been used to investigate the role of TRPV1 and nAChR in pain perception, inflammation, and addiction.
属性
IUPAC Name |
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-10-9-11-18(17(16)2)20-15-8-4-7-14-19-12-5-3-6-13-19/h9-11H,3-8,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVKCFBBUMXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCN2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-Dimethylphenoxy)pentyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4846764.png)


![ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4846787.png)
![N-(4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B4846798.png)
![N-[2-(acetylamino)phenyl]-4-(2,5-dioxo-1-pyrrolidinyl)butanamide](/img/structure/B4846800.png)
![3-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4846806.png)
![5-bromo-N-[1-(4-chlorophenyl)propyl]-2-thiophenesulfonamide](/img/structure/B4846808.png)

![N-(4-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4846825.png)
![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846839.png)
![5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846842.png)
